4-(Methylamino)pyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of pyridine, featuring a methylamino group at the 4-position and a sulfonic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Methylamino)pyridine-3-sulfonic acid can be achieved through several synthetic routes. One common method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group and subsequent reduction to yield pyridine-3-sulfonic acid
Industrial Production Methods
Industrial production methods for pyridine-3-sulfonic acids often involve sulfonation of pyridine derivatives under harsh conditions, such as using concentrated sulfuric acid at elevated temperatures (300-350°C) . These methods are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions include various sulfonyl derivatives, amides, and substituted pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Methylamino)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Methylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the methylamino group can engage in nucleophilic and electrophilic reactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as pyridine-3-sulfonic acid, 4-aminopyridine, and 4-methylpyridine. These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness
4-(Methylamino)pyridine-3-sulfonic acid is unique due to the presence of both a methylamino group and a sulfonic acid group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and reactivity compared to other pyridine derivatives .
Properties
Molecular Formula |
C6H8N2O3S |
---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
4-(methylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H8N2O3S/c1-7-5-2-3-8-4-6(5)12(9,10)11/h2-4H,1H3,(H,7,8)(H,9,10,11) |
InChI Key |
AQJTZZOISFSGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.